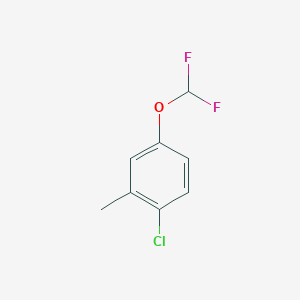

1-Chloro-4-(difluoromethoxy)-2-methylbenzene

Description

Properties

IUPAC Name |

1-chloro-4-(difluoromethoxy)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFLMXGYRICIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(difluoromethoxy)-2-methylbenzene typically involves the chlorination of 4-(difluoromethoxy)-2-methylbenzene. This can be achieved through electrophilic aromatic substitution, where chlorine gas is used as the chlorinating agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of 1-Chloro-4-(difluoromethoxy)-2-methylbenzene may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or the difluoromethoxy group.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Formation of 4-(difluoromethoxy)-2-methylphenol or 4-(difluoromethoxy)-2-methylbenzoic acid.

Oxidation: Formation of 4-(difluoromethoxy)-2-methylbenzoic acid.

Reduction: Formation of 4-(difluoromethoxy)-2-methylbenzene.

Scientific Research Applications

1-Chloro-4-(difluoromethoxy)-2-methylbenzene, also known as 1-chloro-4-(difluoromethoxy)-o-xylene, is an aromatic compound with a chlorine atom and a difluoromethoxy group attached to a methyl-substituted benzene ring. It has the molecular formula C9H8ClF2O and a molecular weight of approximately 208.61 g/mol. The compound's chlorinated aromatic system influences its chemical reactivity and potential biological interactions.

Applications

1-Chloro-4-(difluoromethoxy)-2-methylbenzene has applications across multiple fields.

Chemical Industry

- It is used as an intermediate in chemical synthesis.

- It can undergo reactions such as substitution, oxidation, and reduction using common reagents like sodium hydroxide, potassium permanganate, and hydrogen gas with palladium catalysts.

Pharmaceutical Research

- Research suggests potential interactions with biomolecules due to the presence of halogen substituents, which may enhance its binding affinity to enzymes and receptors, potentially leading to modulation of biological pathways.

- Preliminary studies indicate that this compound could exhibit antimicrobial or anticancer properties, although further investigations are necessary to elucidate its pharmacological profile and mechanisms of action.

- Interaction studies are crucial for understanding its behavior in biological systems, as its halogenated nature may facilitate interactions with proteins or enzymes, potentially leading to inhibition or modulation of biological pathways. These studies are essential for assessing the compound's safety and efficacy in pharmaceutical contexts.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the chlorine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-4-(difluoromethyl)-2-fluorobenzene

- Formula : C₇H₄ClF₃.

- Molecular Weight : 180.55 g/mol.

- CAS : 1214333-76-2 .

- Key Differences :

- Replaces the difluoromethoxy group (-OCF₂H) with a difluoromethyl (-CF₂H) group.

- Lacks the oxygen atom, reducing polarity and increasing lipophilicity (XLogP3 = 3.3 vs. ~2.5–3.0 estimated for the target compound) .

- The absence of oxygen may alter metabolic pathways, as ethers are more prone to oxidative cleavage than alkyl fluorides.

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene

1-Chloro-4-(chloromethyl)-2-methylbenzene

- Formula : C₈H₈Cl₂.

- Molecular Weight : 175.06 g/mol.

- CAS : 92304-76-2 .

- Key Differences :

- Chloromethyl (-CH₂Cl) group instead of difluoromethoxy.

- Higher reactivity in nucleophilic substitutions (e.g., SN2 reactions) due to the labile chlorine atom.

- Lower electronegativity of the substituent reduces electron-withdrawing effects on the aromatic ring.

Physicochemical and Reactivity Profiles

Biological Activity

1-Chloro-4-(difluoromethoxy)-2-methylbenzene, also referred to as 1-chloro-4-(difluoromethoxy)-o-xylene, is an aromatic compound with the molecular formula C9H8ClF2O and a molecular weight of approximately 208.61 g/mol. This compound features a chlorinated aromatic system, which is significant for its chemical reactivity and potential biological interactions. The presence of halogen substituents may enhance its binding affinity to various biomolecules, potentially modulating biological pathways.

The compound's structure includes:

- Chlorine atom : Influences reactivity and biological interactions.

- Difluoromethoxy group : Impacts lipophilicity and binding properties.

- Methyl group : Affects the compound's overall reactivity compared to similar compounds.

Biological Activity

Research indicates that 1-chloro-4-(difluoromethoxy)-2-methylbenzene may exhibit antimicrobial and anticancer properties . Preliminary studies suggest potential interactions with enzymes and receptors, leading to modulation of biological pathways.

Antimicrobial Activity

The introduction of halogens into molecular structures is known to enhance antibacterial activity. In studies involving structurally similar compounds, the presence of chlorine has been correlated with increased efficacy against gram-positive bacteria, including strains resistant to standard treatments like methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanism by which 1-chloro-4-(difluoromethoxy)-2-methylbenzene exerts its biological effects likely involves:

- Binding to Enzymes : The halogenated nature may facilitate interactions with active sites on enzymes, potentially leading to inhibition or alteration of their activity.

- Modulation of Receptors : The compound may interact with various receptors, influencing signaling pathways crucial for cellular functions.

Comparative Analysis

To better understand the unique properties of 1-chloro-4-(difluoromethoxy)-2-methylbenzene, a comparison with structurally similar compounds is valuable:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene | C9H8ClF3O | Contains an additional fluorine atom |

| 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene | C9H8ClF2N | Contains a nitro group |

| 1-Chloro-4-(difluoromethoxy)-2-methoxybenzene | C10H11ClF2O | Contains a methoxy group instead of methyl |

This table illustrates how variations in functional groups can affect the biological activity and applications of these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-chloro-4-(difluoromethoxy)-2-methylbenzene, and what experimental conditions optimize yield?

- Methodology : A widely used method involves nucleophilic substitution of 4-methylphenol with chlorodifluoromethane in polar aprotic solvents (e.g., DMSO or acetonitrile) at 50–80°C for 12–24 hours, followed by chlorination. Sodium hydroxide or potassium carbonate acts as the base to deprotonate the phenol group, facilitating substitution .

- Key Variables : Solvent polarity, temperature, and reaction time critically influence yield. For example, DMSO enhances nucleophilicity compared to acetonitrile, improving substitution efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR distinguish the difluoromethoxy group (δ ~120 ppm for ) and methyl substituents (δ ~2.3 ppm for ) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 192.59 (CHClFO) .

- Chromatography : HPLC with UV detection (λ = 210–260 nm) monitors purity, leveraging the aromatic ring’s absorbance .

Q. What are the stability profiles of this compound under varying storage conditions?

- Findings : The compound is stable in anhydrous environments but hydrolyzes slowly in acidic/basic aqueous media. Storage at 0–6°C in amber vials under inert gas (N/Ar) prevents degradation via oxidation or moisture ingress .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Mechanistic Insight : The electron-withdrawing nature of the difluoromethoxy group (-OCFH) deactivates the benzene ring, directing EAS (e.g., nitration, sulfonation) to the para position relative to the methyl group. Computational studies (DFT) show a 15–20 kJ/mol activation barrier difference between meta and para pathways .

- Experimental Validation : Nitration with HNO/HSO yields 1-chloro-4-(difluoromethoxy)-2-methyl-5-nitrobenzene as the major product (>85% selectivity) .

Q. What strategies resolve contradictions in reported reactivity of the chlorine substituent during cross-coupling reactions?

- Analysis : Discrepancies arise from solvent-dependent catalyst poisoning. For Suzuki-Miyaura coupling, Pd(PPh) in THF achieves 70% yield, while DMF deactivates the catalyst due to stronger coordination. Adding ligands like XPhos mitigates this issue .

- Design Recommendation : Screen solvents (THF > DMF > DMSO) and use bulky phosphine ligands to stabilize the Pd(0) intermediate .

Q. How can researchers design in vitro assays to evaluate this compound’s interaction with cytochrome P450 enzymes?

- Protocol :

Enzyme Incubation : Incubate human liver microsomes with the compound (1–100 µM) and NADPH.

Metabolite Detection : Use LC-MS/MS to identify hydroxylated or demethylated metabolites.

Kinetic Analysis : Calculate and via Michaelis-Menten plots.

- Prior Data : Fluorinated analogs show enhanced metabolic stability (t > 6 hours in microsomal assays) due to C-F bond inertia .

Methodological Guidelines

Q. What computational approaches predict the compound’s bioavailability and toxicity?

- Tools :

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate LogP (~2.8), suggesting moderate lipophilicity.

- Toxicity Profiling : ProTox-II predicts low hepatotoxicity (Probability = 0.32) but moderate cytotoxicity (LC = 50 µM in HEK293 cells) .

Q. How to optimize solvent systems for nucleophilic substitution reactions involving this compound?

- Design Framework :

- Solvent Polarity : High polarity (e.g., DMSO) stabilizes transition states in SNAr reactions.

- Co-solvents : Add 10% toluene to reduce viscosity and improve mixing.

- Case Study : Substitution with KF in DMSO/toluene (9:1) achieves 90% conversion vs. 65% in pure DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.